molecular formula C21H22N2O5 B4616942 methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No. B4616942
M. Wt: 382.4 g/mol
InChI Key: AIUURNFWLRLEME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related quinoline derivatives has been documented, focusing on practical and large-scale methods. For example, Bänziger et al. (2000) describe an efficient synthesis of a racemic octahydrobenzo[g]quinoline derivative, highlighting the use of affordable starting materials and a series of reactions including hydrogenation and Birch reduction to achieve the desired compound (Bänziger, Cercus, Stampfer, & Sunay, 2000). This approach is indicative of the synthetic routes that might be applied to our compound of interest, emphasizing the strategic selection of starting materials and reaction conditions to construct the complex quinoline skeleton efficiently.

Molecular Structure Analysis

The analysis of molecular structure, particularly polymorphic modifications, has been explored in compounds with similar quinoline frameworks. Shishkina et al. (2018) discuss the structural details of a diuretic quinoline derivative, revealing polymorphic forms and their crystal packing differences, which significantly influence the compound's physical properties (Shishkina et al., 2018). Such structural analyses are crucial for understanding the physicochemical behavior of methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate.

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives are diverse. Kumara et al. (2016) explored reactions between arylhydrazinium chlorides and chloroquinoline carbaldehydes, demonstrating the versatility of quinoline compounds in forming a range of biologically active derivatives through strategic functionalization (Kumara et al., 2016). These reactions underline the potential of our compound to undergo various transformations, offering avenues for further chemical modifications and applications.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound belongs to a class of chemicals involved in the synthesis of pharmacologically active compounds. For instance, Bänziger et al. (2000) outlined a practical and large-scale synthesis method for a closely related compound, highlighting its importance as an intermediate in pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000). This approach demonstrates the compound's role in developing new drugs, potentially leading to more efficient production methods for pharmaceuticals.

Heterocyclic Chemistry and Material Science

Research on quinoline and pyrazinoquinoline derivatives, such as the studies by Sekar and Prasad (1998), reveals their significance in synthesizing complex heterocyclic compounds (Sekar & Prasad, 1998). These compounds have applications in developing new materials with potential electronic, photonic, and catalytic properties, illustrating the broad applicability of the compound .

Antimicrobial and Antitubercular Agents

Compounds related to methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate have been evaluated for their antimicrobial and antitubercular activities. For example, Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluated for in vitro antituberculosis activity, showing the potential of these compounds in developing new antitubercular agents (Jaso, Zarranz, Aldana, & Monge, 2005).

properties

IUPAC Name

methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,6,8,9,10-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-15-9-4-3-6-12(15)16-17-13(7-5-8-14(17)24)23-11-10-22-20(25)19(23)18(16)21(26)28-2/h3-4,6,9,16H,5,7-8,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUURNFWLRLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)N4CCNC(=O)C4=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 2
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 3
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 4
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 5
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 6
methyl 6-(2-methoxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

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